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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 8-
quinolinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and
materials science. This document collates available data on its physical and chemical
characteristics, spectral properties, and typical reactivity. Detailed experimental protocols for its
synthesis via Fischer esterification are outlined, and expected spectral data are presented to
aid in its characterization. This guide is intended to serve as a valuable resource for
researchers and professionals engaged in the study and application of quinoline derivatives.

Introduction

Ethyl 8-quinolinecarboxylate (CAS No. 25635-22-7) is an ester derivative of 8-
quinolinecarboxylic acid. The quinoline scaffold is a prominent structural motif in a vast array of
biologically active compounds and functional materials. The introduction of an ethyl carboxylate
group at the 8-position of the quinoline ring can significantly influence its physicochemical
properties, including solubility, lipophilicity, and crystal packing, thereby modulating its
biological activity and material characteristics. This guide aims to provide a detailed repository
of the chemical information pertaining to Ethyl 8-quinolinecarboxylate.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1329917?utm_src=pdf-interest
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

A summary of the key physical and chemical properties of Ethyl 8-quinolinecarboxylate is

presented in Table 1. It is important to note that while some experimental data for the parent

compound, 8-quinolinecarboxylic acid, is available, some of the properties for the ethyl ester

are predicted values.

Table 1: Physicochemical Properties of Ethyl 8-quinolinecarboxylate and 8-

Quinolinecarboxylic Acid

Ethyl 8- L . .
Property O 8-Quinolinecarboxylic Acid
quinolinecarboxylate
CAS Number 25635-22-7[1][2] 86-59-9[3]
Molecular Formula C12H11NO2[1] C10H7NO2
Molecular Weight 201.22 g/mol [1] 173.17 g/mol
Melting Point Not available 183-185 °CJ[3]
N ) 328.3 °C at 760 mmHg 386.5 °C at 760 mmHg
Boiling Point ) )
(Predicted)[1] (Predicted)[3]
Density 1.176 g/cm3 (Predicted)[1] 1.3 g/cm? (Predicted)[3]
Flash Point 152.4 °C (Predicted)[1] 187.5 °C (Predicted)[3]
Expected to be soluble in
common organic solvents like
Solubility ethanol, methanol, chloroform, Insoluble in water[3].
and ethyl acetate. Sparingly
soluble in water.
pKa Not available Not available
Synthesis

The most common and direct method for the synthesis of Ethyl 8-quinolinecarboxylate is the

Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid

catalyst.
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Experimental Protocol: Fischer Esterification

This protocol provides a general procedure for the synthesis of Ethyl 8-quinolinecarboxylate.

Materials:

8-Quinolinecarboxylic acid

Absolute ethanol (large excess)

Concentrated sulfuric acid (catalytic amount)
Sodium bicarbonate (saturated aqueous solution)
Brine (saturated aqueous sodium chloride solution)
Anhydrous sodium sulfate or magnesium sulfate

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-
quinolinecarboxylic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1
equivalents) to the stirring suspension.

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours).
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in an organic solvent such as ethyl acetate.

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to
neutralize the acid catalyst. (Caution: COz evolution).
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» Wash the organic layer with brine.

» Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude Ethyl 8-quinolinecarboxylate.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl

acetate).
Workup:
_Orinoli - ; 1. Evaporation Purification:
Ban(?EIT::SaSr)b SxHyhgém?C;tl)Ethanol Heat Cool 2. Extraction »| Column Chromatography Ethyl 8-quinolinecarboxylate
2o - 3. Neutralization or Recrystallization
4. Drying

Click to download full resolution via product page

Figure 1: Synthesis workflow for Ethyl 8-quinolinecarboxylate.

Spectral Data

While experimental spectra for Ethyl 8-quinolinecarboxylate are not readily available in the
public domain, the expected spectral characteristics can be predicted based on its structure
and data from analogous compounds.

'H NMR Spectroscopy

Table 2: Predicted *H NMR Chemical Shifts for Ethyl 8-quinolinecarboxylate

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body-img
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/product/b1329917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Approximate .
Coupling Constant

Proton Multiplicity Chemical Shift (5,
(J, Hz)
ppm)

H2 dd 8.9-9.1 ~45,1.8
H3 dd 74-7.6 ~8.2,4.5
H4 dd 8.1-8.3 ~8.2,1.8
H5 d 7.9-8.1 ~8.0

H6 t 75-7.7 ~8.0

H7 d 7.8-8.0 ~8.0
-OCH2CHs q 44-46 ~7.1
-OCH2CHs t 14-16 ~7.1

Note: Predictions are based on the analysis of substituted quinolines and general principles of
NMR spectroscopy. The exact chemical shifts and coupling constants will be dependent on the
solvent and experimental conditions.

3C NMR Spectroscopy

Table 3: Predicted 13C NMR Chemical Shifts for Ethyl 8-quinolinecarboxylate
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Carbon Approximate Chemical Shift (8, ppm)
C=0 165 - 167
Cc2 150 - 152
C3 121 -123
C4 136 - 138
C4a 128 - 130
C5 126 - 128
C6 129 - 131
c7 127 - 129
C8 130 - 132
C8a 148 - 150
-OCH2CHs 61-63
-OCH2CHs 14 -15

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 8-quinolinecarboxylate is expected to show characteristic
absorption bands for the aromatic quinoline ring and the ethyl ester group.

Table 4: Expected IR Absorption Bands for Ethyl 8-quinolinecarboxylate
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Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=0 (Ester) Stretch 1715-1735 Strong
C=C, C=N (Aromaitic) Stretch 1450 - 1600 Medium
C-O (Ester) Stretch 1100 - 1300 Strong

Mass Spectrometry

In mass spectrometry with electron ionization (EIl), Ethyl 8-quinolinecarboxylate is expected

to show a molecular ion peak (M*) at m/z = 201. Key fragmentation patterns would likely

involve the loss of the ethoxy group (-OCH2CHs) to give a fragment at m/z = 156, and the loss

of the entire ester group (-COOCH2CHs) to give a fragment at m/z = 128 (the quinolinyl cation).

- *OCH2CHs

-

[M]*
m/z = 201

[M - OCH2CHs]*
m/z = 156

-

- «COOCH:2CHs

[M - COOCH2CHs]*
m/z = 128

Click to download full resolution via product page

Figure 2: Expected major fragmentation pathways for Ethyl 8-quinolinecarboxylate.

Reactivity and Potential Applications
Chemical Reactivity

o Hydrolysis: The ester functional group can be hydrolyzed back to the parent 8-

quinolinecarboxylic acid under either acidic or basic conditions. Basic hydrolysis

(saponification) is typically irreversible and proceeds to completion.
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e Reduction: The ester can be reduced to the corresponding primary alcohol, (8-
quinolinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAIHa4).

e Reactions of the Quinoline Ring: The quinoline ring system can undergo various electrophilic
and nucleophilic substitution reactions, although the reactivity will be influenced by the
electron-withdrawing nature of the carboxylate group. Electrophilic substitution is generally
directed to the 5- and 8-positions of the benzene ring, but in this case, the 8-position is
already substituted. Nucleophilic substitution typically occurs at the 2- and 4-positions of the
pyridine ring[4][5].

Potential Applications

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial,
anticancer, and anti-inflammatory properties[6][7][8]. The ester functionality in Ethyl 8-
quinolinecarboxylate can act as a prodrug moiety, which can be hydrolyzed in vivo to release
the active carboxylic acid. Furthermore, quinoline-based ligands are extensively used in
coordination chemistry and catalysis, and Ethyl 8-quinolinecarboxylate could serve as a
precursor for the synthesis of novel ligands and functional materials.

Conclusion

This technical guide has summarized the available chemical information for Ethyl 8-
quinolinecarboxylate. While there is a scarcity of reported experimental data for this specific
compound, its properties can be reasonably predicted based on its structure and the known
chemistry of related quinolines and esters. The provided synthesis protocol and expected
spectral data offer a practical foundation for researchers working with this molecule. Further
experimental investigation is warranted to fully characterize its physical, chemical, and
biological properties, which will undoubtedly contribute to the broader understanding and
application of quinoline chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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